CAS 28537-85-1 ethyl thiophene-2-carboximidate hydrochloride literature review
CAS 28537-85-1 ethyl thiophene-2-carboximidate hydrochloride literature review
CAS: 28537-85-1 Formula: C₇H₉NOS·HCl Molecular Weight: 191.68 g/mol
Executive Summary
Ethyl thiophene-2-carboximidate hydrochloride (CAS 28537-85-1) acts as a high-reactivity electrophilic intermediate, primarily utilized to introduce the thiophene moiety into complex pharmacophores. As a Pinner salt, it serves as a "masked" ester or amidine equivalent, offering a thermodynamically favorable pathway to synthesize bio-active heterocycles—specifically amidines , imidazolines , and oxazolines —which are ubiquitous in medicinal chemistry programs targeting serine proteases, nitric oxide synthases (NOS), and anti-inflammatory pathways.
This guide provides a rigorous technical breakdown of its synthesis, handling, and application, moving beyond basic properties to actionable experimental strategies.
Chemical Profile & Stability
Unlike its carbon-analog benzimidates, the thiophene ring imparts unique electronic properties (electron-rich, aromatic) that influence the stability of the imidate function.
| Property | Specification / Observation |
| Appearance | White to off-white crystalline solid. |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in non-polar ethers. |
| Hygroscopicity | High. The HCl salt is prone to rapid hydrolysis upon exposure to atmospheric moisture, reverting to ethyl thiophene-2-carboxylate. |
| Storage | Desiccated at -20°C under inert atmosphere (Argon/Nitrogen). |
| Stability | Thermally labile; decomposes before melting if heated rapidly. The free base is unstable and is rarely isolated. |
Synthesis Protocol: The Pinner Reaction
The industrial and laboratory standard for producing CAS 28537-85-1 is the Pinner Reaction . This process requires strict exclusion of water to prevent the formation of the ester byproduct.
Mechanism
The reaction involves the acid-catalyzed addition of ethanol across the cyano group of thiophene-2-carbonitrile. The resulting imidate is trapped as the hydrochloride salt, which precipitates from the reaction matrix, driving the equilibrium forward.
Experimental Workflow (Self-Validating Protocol)
Safety Note: This reaction utilizes anhydrous HCl gas, which is corrosive and toxic. Perform in a well-ventilated fume hood.
Reagents:
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Thiophene-2-carbonitrile (1.0 eq)
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Absolute Ethanol (1.1 eq)
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Anhydrous Diethyl Ether or Dioxane (Solvent)
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Anhydrous HCl gas (Excess)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried 3-neck round-bottom flask with thiophene-2-carbonitrile and absolute ethanol in anhydrous ether (0.5 M concentration).
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Saturation: Cool the solution to 0°C using an ice/salt bath. Bubble anhydrous HCl gas through the solution for 2–4 hours.
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Validation Point: The solution should become saturated with HCl. Weight gain of the flask can be monitored to ensure >2 eq of HCl are absorbed.
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Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C for 24–48 hours.
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Observation: A heavy white precipitate (the imidate hydrochloride) will crystallize out.
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Isolation: Filter the solid rapidly under an inert atmosphere (nitrogen blanket).
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Purification: Wash the cake with copious amounts of cold, anhydrous ether to remove unreacted nitrile and excess acid.
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Drying: Dry under high vacuum over P₂O₅ or KOH pellets. Do not heat.
Visualization: Synthesis Pathway
Figure 1: The Pinner Synthesis pathway highlighting the critical moisture-sensitive degradation route.
Applications in Drug Discovery
The imidate salt is a "linchpin" intermediate. It is rarely the final product but serves as the electrophilic partner for nucleophiles, enabling the construction of heterocyclic rings found in bioactive molecules.
A. Synthesis of Thiophene Amidines
Amidines are bioisosteres of guanidines and are critical in designing inhibitors for serine proteases (e.g., Thrombin, Factor Xa).
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Protocol: React CAS 28537-85-1 with ammonia (methanolic ammonia) or primary/secondary amines.
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Conditions: The reaction is typically run in methanol at room temperature. The imidate is converted to the amidine hydrochloride.
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Why use the Imidate? Direct addition of amines to nitriles often requires harsh conditions (high heat, Lewis acids). The imidate intermediate allows this transformation under mild conditions, preserving sensitive functional groups.
B. Synthesis of Imidazolines and Oxazolines
Reaction with 1,2-diamines (e.g., ethylenediamine) or 1,2-aminoalcohols yields 2-substituted imidazolines or oxazolines.[1][2] These scaffolds are prevalent in adrenergic receptor agonists.
Comparative Reactivity Table
| Nucleophile | Product Class | Reaction Condition | Medicinal Utility |
| Ammonia / Amines | Amidine | MeOH, RT, 12h | Protease Inhibitors, NOS Inhibitors |
| Ethylenediamine | Imidazoline | EtOH, Reflux | Adrenergic Agonists (e.g., Clonidine analogs) |
| Hydrazine | Amidrazone | EtOH, 0°C | Precursor to Triazoles (Antifungals) |
| Water | Ester | pH < 7 | Hydrolysis (Degradation pathway) |
Visualization: Divergent Synthesis Workflow
Figure 2: Divergent synthetic pathways utilizing the imidate core to access pharmacologically active scaffolds.
References
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Pinner Reaction Mechanism & Utility
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Thiophene in Medicinal Chemistry
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Synthesis of Thiophene Amidines via Imidates
- General Safety & Handling of Thiophene Derivatives: Source: Fisher Scientific Safety D
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
